4'-Benzyloxyphenyl acetylene
Overview
Description
Synthesis Analysis
The synthesis of acetylene-terminated monomers like 4'-Benzyloxyphenyl acetylene involves multi-step processes including palladium-catalyzed cross-coupling reactions. One approach detailed the preparation of acetylene-terminated monomers through a three-step synthesis, highlighting the versatility of acetylene compounds in polymer chemistry (Douglas & Overend, 1994).
Molecular Structure Analysis
The molecular structure of 4'-Benzyloxyphenyl acetylene and related compounds has been elucidated using various spectroscopic techniques. X-ray diffraction studies have provided insights into the spatial arrangement of atoms within these molecules, revealing planar central rings and the orientation of substituents that influence the compound's reactivity and properties (Foust et al., 1980).
Chemical Reactions and Properties
4'-Benzyloxyphenyl acetylene undergoes various chemical reactions, including cyclotrimerization and coupling reactions, which are catalyzed by transition metals such as rhodium and rhenium. These reactions enable the formation of complex molecular structures, such as indene derivatives, highlighting the compound's utility in synthetic organic chemistry (Kuninobu et al., 2005).
Physical Properties Analysis
The physical properties of 4'-Benzyloxyphenyl acetylene, including melting points and solubility, are crucial for its application in material science and organic synthesis. These properties are influenced by the molecular structure and the nature of substituents attached to the acetylene core.
Chemical Properties Analysis
The chemical properties of 4'-Benzyloxyphenyl acetylene, such as reactivity towards nucleophiles and electrophiles, are defined by the acetylenic bond and the electron-donating or withdrawing nature of substituents. Studies on benzylation of acetylene and related reactions provide insights into the compound's behavior in synthetic applications (Ando & Tokura, 1957).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
The future of acetylene-based compounds like 4’-Benzyloxyphenyl acetylene lies in the transition from acetylene production technologies that produce substantial amounts of greenhouse gases to low-carbon or carbon-free natural gas and coal plasmochemical processes using energy generated by renewable sources .
properties
IUPAC Name |
1-ethynyl-4-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-2-13-8-10-15(11-9-13)16-12-14-6-4-3-5-7-14/h1,3-11H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHAOXRZNLCKJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363422 | |
Record name | 4'-Benzyloxyphenyl acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Benzyloxyphenyl acetylene | |
CAS RN |
84284-70-8 | |
Record name | 4'-Benzyloxyphenyl acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 84284-70-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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